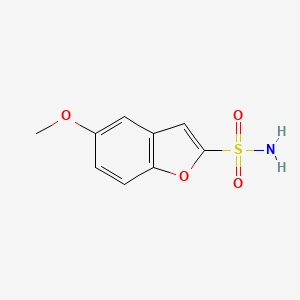

5-Methoxy-1-benzofuran-2-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9NO4S |

|---|---|

Molecular Weight |

227.24 g/mol |

IUPAC Name |

5-methoxy-1-benzofuran-2-sulfonamide |

InChI |

InChI=1S/C9H9NO4S/c1-13-7-2-3-8-6(4-7)5-9(14-8)15(10,11)12/h2-5H,1H3,(H2,10,11,12) |

InChI Key |

TUVDZTGILZFFRW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=C2)S(=O)(=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Methoxy 1 Benzofuran 2 Sulfonamide and Its Analogues

Strategic Retrosynthetic Deconstruction and Precursor Identification for the Benzofuran (B130515) Core

A logical retrosynthetic analysis of 5-Methoxy-1-benzofuran-2-sulfonamide begins with the disconnection of the C-S bond of the sulfonamide group, identifying 5-methoxy-1-benzofuran as the immediate precursor. The subsequent deconstruction of the benzofuran core can proceed through several established pathways. A common and effective strategy involves cleaving the C2-C3 and the O-C2 bonds of the furan (B31954) ring. This approach leads to two key precursors: a suitably substituted phenol (B47542), in this case, 4-methoxyphenol, and a two-carbon synthon that can react at the ortho position to the hydroxyl group.

Alternative disconnections can also be envisaged, such as breaking the C3a-C4 and C2-C3 bonds, which would point towards different sets of starting materials. However, the former strategy is often more practical due to the ready availability of substituted phenols and the variety of methods to introduce the furan ring.

The primary precursors identified through this retrosynthetic approach are:

4-Methoxyphenol: This commercially available starting material provides the benzene (B151609) ring and the C-5 methoxy (B1213986) substituent.

A C2-synthon: This component can be an acetylene (B1199291) derivative (e.g., ethynyltrimethylsilane), an α-haloketone, or another reactive two-carbon unit that can undergo cyclization with the phenol.

Contemporary Approaches for the Construction of the 1-Benzofuran Scaffold

The synthesis of the 1-benzofuran ring system has been a subject of extensive research, leading to a plethora of innovative and efficient methods. These can be broadly categorized into metal-catalyzed cyclizations and electrophilic/nucleophilic cyclization strategies, with an increasing emphasis on green chemistry principles.

Metal-Catalyzed Cyclization and Annulation Reactions

Transition metal catalysis has revolutionized the synthesis of benzofurans, offering high efficiency, regioselectivity, and functional group tolerance. Current time information in Edmonton, CA.

Palladium-Catalyzed Reactions: Palladium catalysts are widely employed in benzofuran synthesis. A prominent method is the Sonogashira coupling of a 2-halophenol with a terminal alkyne, followed by an intramolecular cyclization. Current time information in Edmonton, CA. For the synthesis of the 5-methoxybenzofuran (B76594) core, this would involve the coupling of 2-iodo-4-methoxyphenol (B1280454) with a suitable alkyne. Palladium-catalyzed intramolecular Heck reactions of ortho-alkenylphenols also provide a direct route to the benzofuran scaffold. thieme-connect.com

Copper-Catalyzed Reactions: Copper catalysts offer a cost-effective and efficient alternative to palladium. Copper-catalyzed intramolecular cyclization of o-halophenols with terminal alkynes is a well-established method. Current time information in Edmonton, CA. One-pot syntheses reacting phenols and alkynes under copper catalysis with aerobic oxidation have also been developed, providing a facile route to polysubstituted benzofurans.

Gold- and Rhodium-Catalyzed Cyclizations: Gold and rhodium catalysts have emerged as powerful tools for the cyclization of ortho-alkynylphenols to form benzofurans. These reactions often proceed under mild conditions with high atom economy. unicatt.it

| Catalyst System | Reactants | Key Features |

| Pd(PPh₃)₂Cl₂/CuI | 2-Iodophenols, Terminal Alkynes | Sonogashira coupling followed by cyclization. Current time information in Edmonton, CA. |

| CuI | o-Hydroxy aldehydes, Amines, Alkynes | One-pot, multi-component reaction. Current time information in Edmonton, CA. |

| JohnPhosAuCl/AgNTf₂ | Alkynyl esters, Quinols | Gold-promoted catalysis. Current time information in Edmonton, CA. |

| [Cp*RhCl₂]₂ | Phenols, Diols | Dehydrative C-H alkenylation and annulation. |

Green Chemistry Considerations in Benzofuran Synthesis

In recent years, there has been a significant drive towards developing more environmentally benign synthetic methods. In the context of benzofuran synthesis, this has manifested in several ways:

Use of Greener Solvents: The replacement of volatile and toxic organic solvents with greener alternatives such as water, ionic liquids, or deep eutectic solvents (DES) is a key aspect. Current time information in Edmonton, CA. For example, the use of choline (B1196258) chloride-ethylene glycol (ChCl.EG) as a deep eutectic solvent has been reported for the copper-catalyzed synthesis of benzofurans. Current time information in Edmonton, CA.

Catalyst-Free Reactions: The development of catalyst-free synthetic routes is highly desirable. Base-promoted cyclizations and reactions utilizing microwave irradiation or ultrasound can often proceed without the need for a metal catalyst. Current time information in Edmonton, CA.

Atom Economy: One-pot and multi-component reactions that minimize waste by incorporating all reactants into the final product are being increasingly explored.

Regioselective Introduction of the Sulfonamide Functionality at C-2

The introduction of a sulfonamide group at the C-2 position of the 5-methoxy-1-benzofuran core is the final key step in the synthesis of the target molecule. The C-2 position of the benzofuran ring is known to be the most acidic, making it a prime target for deprotonation followed by quenching with an electrophile. hw.ac.uk However, direct C-H sulfonylation methods are also emerging as powerful tools.

Direct Sulfonylation Methods

Direct C-H sulfonylation offers a more atom- and step-economical approach compared to traditional methods that require pre-functionalization of the C-2 position.

A notable one-step synthesis of 2-sulfonylbenzofurans involves a copper/silver-mediated cascade reaction of trans-2-hydroxycinnamic acids with sodium sulfinates. This reaction proceeds through an intermediate 2-(2-sulfonylvinyl)phenol, which then undergoes copper-catalyzed cyclization to afford the desired 2-sulfonylbenzofuran. While this method is effective, it requires a specific cinnamic acid precursor.

More direct approaches are highly sought after. Palladium-catalyzed sulfonylation of ortho-iodoaryl allenes has been developed to synthesize benzofuran-based benzylic sulfones, which can be precursors to the desired sulfonamides. acs.orgresearchgate.net While not a direct C-H functionalization of the benzofuran core itself, it represents a modern strategy for installing the sulfonyl group at the C-2 position.

Recent advancements in C-H functionalization have shown promise for the direct sulfonylation of heterocycles. While specific examples for the direct C-2 sulfonylation of 5-methoxy-1-benzofuran are not extensively documented in the provided search results, the general principles of transition metal-catalyzed C-H activation suggest that this is a feasible and highly desirable synthetic route to explore. The development of such a direct and regioselective sulfonylation method would significantly streamline the synthesis of this compound and its analogues.

Derivatization from Precursor Functionalities (e.g., carboxylic acids, esters)

The conversion of readily available precursor functionalities, such as carboxylic acids and esters at the C-2 position of the benzofuran ring, into the desired sulfonamide group is a key strategy. This approach leverages established benzofuran synthesis methods, followed by targeted functional group interconversion.

One prominent method involves the transformation of a benzofuran-2-carboxylic acid. A direct conversion can be achieved through a copper-catalyzed decarboxylative halosulfonylation. This process allows for the synthesis of sulfonamides from traditional amide coupling partners (carboxylic acids and amines) in a one-pot procedure, avoiding the need to pre-functionalize the starting materials. princeton.edu The general pathway involves the in-situ generation of a sulfonyl chloride from the carboxylic acid, which is then immediately reacted with an appropriate amine to yield the sulfonamide. princeton.edu

Another approach begins with the activation of the carboxylic acid. For instance, benzofuran-2-carboxylic acid can be coupled with 8-aminoquinoline (B160924) (8-AQ) to form an amide substrate. mdpi.comchemrxiv.org This substrate can then undergo further modifications before the 8-AQ auxiliary group is replaced. A two-step transamidation procedure, involving treatment with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and 4-dimethylaminopyridine (B28879) (DMAP) to form an N-acyl-Boc-carbamate intermediate, followed by aminolysis with a desired amine, can be employed to generate a variety of carboxamides. mdpi.com While this route primarily yields carboxamides, similar principles of activating the carboxyl group can be adapted for conversion to a sulfonamide, typically by first converting the acid to a sulfonyl chloride.

The conversion of carboxylic acids to sulfinamides, which are closely related to sulfonamides, has also been explored. A photocatalytic method allows for the generation of alkyl radicals from carboxylic acids, which then add to sulfinylamine reagents to produce sulfinamide products. nih.gov These sulfinamides can serve as versatile intermediates for further synthesis. nih.gov

A more classical, multi-step sequence would involve:

Reduction of the carboxylic acid/ester: The C-2 carboxylic acid or ester is reduced to the corresponding alcohol.

Conversion to a halide: The alcohol is then converted to a halide, for example, a bromide or chloride.

Thiol introduction: The halide is displaced with a sulfur nucleophile (e.g., sodium sulfide) to introduce a thiol group.

Oxidation and Chlorination: The thiol is oxidized to a sulfonic acid, which is then converted to the sulfonyl chloride using reagents like thionyl chloride or oxalyl chloride.

Amination: The resulting benzofuran-2-sulfonyl chloride is reacted with ammonia (B1221849) or a primary/secondary amine to furnish the final sulfonamide.

This step-wise approach, while longer, offers multiple points for purification and characterization of intermediates.

Methodologies for Methoxy Group Introduction at C-5 (if not inherent to starting materials)

In many synthetic routes, the 5-methoxy group is incorporated from the beginning by using a methoxy-substituted phenol as a starting material, such as vanillin (B372448) or 5-methoxysalicylaldehyde. jocpr.com However, when the synthesis starts with a non-methoxylated benzofuran, several methods can be employed to introduce the methoxy group at the C-5 position.

The most direct method involves the Williamson ether synthesis on a 5-hydroxybenzofuran precursor. This reaction involves deprotonating the hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) to form a phenoxide, which then acts as a nucleophile to displace a halide from a methylating agent (e.g., methyl iodide, dimethyl sulfate). sci-hub.ru

Table 1: Conditions for Williamson Ether Synthesis on Hydroxybenzofurans

| Precursor | Methylating Agent | Base | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|---|

| 5-Hydroxybenzofuran | Dimethyl sulfate | Sodium hydroxide | Aqueous/Ether | 100°C, 30 min | sci-hub.ru |

| Generic Phenol | Methyl iodide | Potassium carbonate | Acetone/DMF | Reflux | General Method |

Parallel Synthesis and Combinatorial Approaches for Libraries of Benzofuran Sulfonamide Derivatives

To explore the structure-activity relationships of benzofuran sulfonamides, the generation of compound libraries through parallel synthesis and combinatorial chemistry is a powerful strategy. nih.gov These high-throughput techniques enable the rapid production of a large number of structurally diverse analogs. google.com

A common approach involves a solution-phase parallel synthesis. nih.gov This can be built around a versatile intermediate, such as a 3-iodobenzofuran, which can be readily prepared from o-iodoanisoles and terminal alkynes followed by electrophilic cyclization. nih.gov This iodinated intermediate can then be subjected to a variety of palladium-catalyzed cross-coupling reactions in parallel to introduce diversity at the C-3 position. The synthesis can then proceed to form the sulfonamide at C-2.

Table 2: Parallel Synthesis Workflow for Benzofuran Derivatives

| Step | Reaction Type | Purpose | Example Reagents | Reference |

|---|---|---|---|---|

| 1 | Scaffold Synthesis | Create a common benzofuran intermediate. | o-Iodoanisoles, Terminal alkynes, ICl | nih.gov |

| 2 | Parallel Diversification | Introduce various substituents on the scaffold. | Suzuki, Sonogashira, Heck coupling partners | nih.gov |

| 3 | Functional Group Conversion | Convert a precursor to the sulfonamide. | (See Section 2.3.2) | princeton.edu |

| 4 | Purification | Isolate library members. | Automated flash chromatography | General Method |

Solid-phase synthesis offers another efficient route for combinatorial library generation. google.com In this approach, a benzofuran precursor is attached to a solid support (resin). A series of chemical transformations and additions of different building blocks are then carried out. The use of a solid support simplifies purification, as excess reagents and by-products can be washed away after each step. Finally, the desired benzofuran derivatives are cleaved from the resin. This methodology is highly amenable to automation.

Optimization of Reaction Parameters and Purity Enhancement Strategies for Research-Scale Production

For the efficient research-scale production of this compound, optimization of reaction parameters and effective purification strategies are crucial to maximize yield and ensure high purity. scielo.bracs.org

Optimization of Reaction Parameters: The synthesis of benzofuran derivatives can be significantly influenced by various reaction conditions. Key parameters that are often optimized include:

Catalyst and Ligand: For cross-coupling reactions, the choice of palladium source (e.g., Pd(OAc)₂) and ligand can dramatically affect yield and reaction rate. nih.gov

Solvent: The polarity and boiling point of the solvent can influence reactant solubility and reaction kinetics. For instance, in silver(I)-promoted oxidative coupling reactions to form dihydrobenzofurans, acetonitrile (B52724) has been found to provide a good balance between conversion and selectivity. scielo.brchemrxiv.org

Base: The strength and type of base (e.g., K₂CO₃, Et₃N) are critical, particularly in cyclization and coupling steps. nih.gov

Temperature and Reaction Time: Adjusting the temperature can control the reaction rate and minimize side product formation. Reaction times can often be reduced from many hours to just a few without significant loss of conversion by optimizing other parameters. scielo.brchemrxiv.org For example, in certain oxidative couplings, reaction times were successfully reduced from 20 hours to 4 hours. chemrxiv.org

Stoichiometry: The ratio of reactants, particularly the oxidant in oxidative cyclizations, needs to be carefully controlled to achieve the best balance between substrate conversion and selectivity towards the desired product. chemrxiv.org

Purity Enhancement Strategies: Achieving high purity is essential for accurate biological evaluation. Common strategies for research-scale production include:

Chromatography: Silica gel column chromatography is the most common method for purifying benzofuran derivatives. nih.gov A suitable eluent system (e.g., hexane:ethyl acetate) is chosen to effectively separate the target compound from starting materials and by-products. nih.gov

Recrystallization: If the synthesized compound is a solid, recrystallization from an appropriate solvent system is a highly effective method for removing impurities and can yield material of very high purity.

Extraction: Liquid-liquid extraction is used during the work-up phase to remove inorganic salts and water-soluble or acid/base-soluble impurities. sci-hub.ru

Filtration through Celite: After a reaction, filtering the mixture through a pad of celite can effectively remove solid catalysts or by-products before concentration and further purification. nih.gov

By systematically optimizing these parameters and employing rigorous purification techniques, this compound and its analogs can be produced in sufficient quantity and quality for detailed research.

Molecular Structure Activity Relationship Sar and Ligand Design Principles of Benzofuran Sulfonamides

Elucidation of Structural Features Critical for Biological Target Interactions

The benzofuran (B130515) scaffold, a fusion of a benzene (B151609) and a furan (B31954) ring, is a key structural motif found in many biologically active natural and synthetic compounds. nih.govresearchgate.netresearchgate.net This rigid, planar ring system serves as a crucial anchor for orienting other functional groups in three-dimensional space, thereby influencing the ligand's conformation and its ability to fit into the binding pocket of a biological target. nih.gov The planarity of the benzofuran ring can facilitate stacking interactions, such as pi-pi stacking, with aromatic amino acid residues within a protein's active site.

The position of substituents on the benzofuran ring is a critical determinant of biological activity. nih.gov For instance, the placement of halogen atoms on the benzofuran ring has been shown to significantly increase anticancer activities, likely due to the formation of halogen bonds which enhance binding affinity. nih.gov The benzofuran nucleus itself is associated with a wide array of pharmacological effects, including anticancer, anti-infective, and neuroprotective properties, underscoring its importance as a privileged scaffold in medicinal chemistry. nih.govresearchgate.net Studies on different benzofuran derivatives have demonstrated that even minor changes to the ring system or its substituents can lead to significant alterations in their interaction with biological targets, such as serum albumins, which can affect their pharmacokinetic properties. nih.gov

| Structural Feature | Influence on Ligand Properties | Potential Biological Interaction | Reference Example |

|---|---|---|---|

| Planar, rigid structure | Restricts conformational flexibility, presents a defined shape for binding. | Pi-pi stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding site. | General principle for aromatic heterocyclic scaffolds. nih.gov |

| Fused ring system | Provides a larger surface area for van der Waals interactions. | Enhanced binding affinity through increased contact with the protein surface. | Observed in various benzofuran derivatives. nih.gov |

| Heteroatom (Oxygen) | Introduces a potential hydrogen bond acceptor site and influences electronic distribution. | Formation of hydrogen bonds with suitable donor groups in the active site. | Fundamental property of the furan ring within the benzofuran system. |

The sulfonamide group (-SO₂NH₂) is a versatile functional group with a profound impact on the biological activity of many drugs. openaccesspub.org It can act as both a hydrogen bond donor (via the N-H) and a hydrogen bond acceptor (via the S=O oxygens). nih.govresearchgate.netrsc.org This dual capability allows it to form multiple, stabilizing interactions with amino acid residues in a protein's active site, such as serine, threonine, or the peptide backbone. The geometry and electronic properties of the sulfonamide group make the sulfonyl oxygens particularly good hydrogen bond acceptors due to the highly polar nature of the sulfur-oxygen bonds. researchgate.net

Furthermore, the sulfonamide moiety is a well-established zinc-binding group (ZBG). In its deprotonated form (R-SO₂NH⁻), it can coordinate with the zinc ion present in the active site of metalloenzymes, such as carbonic anhydrases and matrix metalloproteinases. nih.govresearchgate.net This interaction is often a key determinant of the inhibitory potency of sulfonamide-based drugs against these enzymes. nih.gov The coordination to zinc is a fundamental aspect of the pharmacological activity of many sulfonamides. nih.govresearchgate.net The ability of the sulfonamide to act as a ZBG makes it a common feature in the design of inhibitors for zinc-containing enzymes. researchgate.net

| Function | Interacting Moiety | Type of Interaction | Significance in Drug Design |

|---|---|---|---|

| Hydrogen Bond Donor | -NH | Donates a hydrogen to an acceptor group (e.g., C=O, -OH) on the target protein. | Contributes to binding affinity and specificity. nih.gov |

| Hydrogen Bond Acceptor | -SO₂ | Accepts a hydrogen from a donor group (e.g., -NH, -OH) on the target protein. | Enhances ligand-protein interactions. researchgate.net |

| Zinc-Binding Motif | -SO₂NH⁻ (deprotonated) | Coordinates with a Zn²⁺ ion in the active site of metalloenzymes. | Crucial for the inhibition of enzymes like carbonic anhydrases. nih.govresearchgate.net |

The methoxy (B1213986) group (-OCH₃) at the 5-position of the benzofuran ring significantly influences the molecule's electronic and steric properties. Electronically, the methoxy group is a strong electron-donating group through resonance, which can increase the electron density of the aromatic ring system. This alteration in electron distribution can affect the strength of interactions with the biological target, such as pi-pi or cation-pi interactions. Theoretical studies on methoxybenzofurans have shown that the position of the methoxy group has a marked dependence on the electronic absorption bands of the molecule. researchgate.net

Sterically, the methoxy group adds bulk to the molecule. While not exceptionally large, its presence can either be beneficial, by promoting a favorable binding conformation and filling a hydrophobic pocket in the active site, or detrimental, by causing steric clashes with the protein. researchgate.net The interplay between the electronic and steric effects of substituents is a key consideration in drug design. researchgate.net In some cases, the presence of a methoxy group has been found to be crucial for biological activity, while its absence in similar analogs leads to a loss of potency. nih.gov

Stereochemical Considerations and Enantioselective Synthesis for Chiral Analogues

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug action. nih.gov While 5-Methoxy-1-benzofuran-2-sulfonamide itself is not chiral, the introduction of a chiral center, for example, by adding a substituent at the 3-position of the benzofuran ring or on the sulfonamide nitrogen, would result in enantiomers. Enantiomers are non-superimposable mirror images of each other and can exhibit significantly different pharmacological and toxicological profiles because biological systems, such as enzymes and receptors, are themselves chiral. nih.gov

Therefore, for chiral analogues of benzofuran sulfonamides, it is often necessary to synthesize and test each enantiomer separately. This requires the use of enantioselective synthesis, which are methods that produce one enantiomer in preference to the other. nih.govsciprofiles.com The development of such synthetic routes, for instance, using chiral catalysts, is an active area of research for creating stereochemically pure benzofuran derivatives. nih.gov Understanding the stereochemical requirements for binding to a specific target is a fundamental aspect of rational drug design. vhca.ch

Rational Design Strategies for Modulating Target Selectivity and Potency

Rational drug design aims to improve the properties of a lead compound, such as this compound, by making targeted modifications to its structure. nih.gov Key goals include enhancing potency (how much of the drug is needed to produce an effect) and selectivity (the drug's ability to act on a specific target while avoiding others).

Bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize drug properties. nih.govnih.govu-strasbg.fr It involves replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. nih.govscispace.com For example, the sulfonamide group could potentially be replaced by other acidic functional groups that can also act as hydrogen bond donors/acceptors or zinc-binding motifs.

Scaffold hopping is a more dramatic approach where the core structure (the scaffold) of the molecule is replaced with a different one, while maintaining the same spatial arrangement of key functional groups necessary for biological activity. nih.govscispace.comresearchgate.net This can lead to the discovery of novel chemical classes with improved properties or a different intellectual property profile. researchgate.net For this compound, a scaffold hopping strategy might involve replacing the benzofuran ring with another bicyclic aromatic system that can similarly position the sulfonamide and methoxy groups for optimal target interaction.

Exploration of Linker Modifications and Terminal Substituents

The linker, which connects the core benzofuran scaffold to a terminal functional group, can significantly influence the molecule's orientation and binding affinity within a biological target. Variations in linker length, rigidity, and polarity are critical factors. For instance, in a series of novel benzofuran-based sulfonamides designed as selective carbonic anhydrase IX and XII inhibitors, researchers explored the impact of different linker moieties. researchgate.net Specifically, the use of hydrazine (B178648) or hydrazide linkers to connect the zinc-anchoring benzenesulfonamide (B165840) moiety to a benzofuran tail was investigated. researchgate.net

Computational docking studies on similar sulfonamide-based inhibitors have shown that the conformation adopted by the linker is crucial for effective binding to the active site of the target enzyme. researchgate.net For example, the flexibility or rigidity of the linker can determine how well the terminal substituent is positioned to interact with specific amino acid residues.

Terminal substituents, the chemical groups at the end of the linker, play a vital role in establishing key interactions with the target protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The nature of these substituents can dramatically affect the compound's biological activity.

In the development of benzofuran derivatives with potential anticancer activity, the addition of halogen atoms (bromine, chlorine, or fluorine) as terminal substituents has been shown to significantly increase cytotoxic effects. nih.gov This enhancement is often attributed to the formation of halogen bonds, which are attractive interactions between an electrophilic halogen and a nucleophilic site on the target molecule, thereby improving binding affinity. nih.gov

Furthermore, the introduction of various heterocyclic moieties as terminal groups can lead to highly potent derivatives. pharmacy180.com The specific choice of a heterocyclic ring can influence not only the binding affinity but also properties like solubility and metabolic stability.

The table below summarizes the impact of linker and terminal substituent modifications on the activity of representative benzofuran sulfonamide derivatives, drawing from research on analogous compounds.

| Compound Series | Linker Modification | Terminal Substituent | Observed Effect on Activity | Reference |

| Benzofuran Sulfonamides | Hydrazine/Hydrazide | Benzenesulfonamide | Efficient inhibition of hCA IX and XII isoforms | researchgate.net |

| L-isoleucine Sulfonamide Hydroxamic Acid | Sulfonamide | Branched alkyl side chains | Varied inhibitory action based on side chain | researchgate.net |

| Halogenated Benzofuran Derivatives | Not Applicable | Halogen atoms (Br, Cl, F) | Significant increase in anticancer activities | nih.gov |

| N-1 Substituted Sulfonamides | Not Applicable | Heterocyclic rings | Leads to highly potent derivatives | pharmacy180.com |

The exploration of these modifications for a compound like this compound would involve synthesizing a library of analogues with diverse linkers and terminal groups. For instance, the sulfonamide nitrogen could be functionalized with various alkyl or aryl linkers of different lengths, which are in turn capped with a range of terminal substituents, including but not limited to, halogenated phenyl rings, heterocycles, and groups capable of forming specific hydrogen bonds. This systematic approach allows for a comprehensive understanding of the SAR and the rational design of more potent and selective therapeutic agents.

Mechanistic Investigations of Molecular Interactions with Biological Targets

In Vitro Enzyme Inhibition Kinetics and Characterization

The primary mechanism of action investigated for compounds within the benzofuran-2-sulfonamide class is the inhibition of metalloenzymes, particularly carbonic anhydrases.

Benzofuran-2-sulfonamides, including methoxy-substituted derivatives, were part of early investigations into topical carbonic anhydrase inhibitors for the treatment of glaucoma more than three decades ago. nih.gov More recent research has revived interest in this scaffold, particularly concerning its potential for selective inhibition of tumor-associated CA isoforms. researchgate.net

While a comprehensive profile of inhibition constants for 5-Methoxy-1-benzofuran-2-sulfonamide against a wide array of carbonic anhydrase (CA) isoforms is not extensively detailed in the available literature, research on closely related benzofuran-based sulfonamides provides valuable insights. For instance, recent studies on novel benzofuran-based sulfonamides have demonstrated efficient inhibition of the tumor-associated isoforms hCA IX and XII, with Ki values spanning the nanomolar range, from 10.0 to 97.5 nM for hCA IX and 10.1 to 71.8 nM for hCA XII. researchgate.net

General findings for five-membered heterocyclic sulfonamides, a class that includes benzofuran (B130515) derivatives, show significant inhibitory activity against various CA isoforms. For some derivatives, inhibition constants (Ki) were found to be in the range of 3–12 nM for CA I, 0.20–5.96 nM for CA II, and 3–45 nM for CA IX. nih.gov However, specific Ki and IC50 values for this compound remain to be fully elucidated across all CA isoforms.

Table 1: Illustrative Inhibition Constants (Ki) for Benzofuran-Based Sulfonamides Against Select hCA Isoforms This table is based on data for the broader class of benzofuran-based sulfonamides and not specific to the 5-methoxy derivative.

| CA Isoform | Inhibition Constant (Ki) Range (nM) |

|---|---|

| hCA IX | 10.0 - 97.5 researchgate.net |

| hCA XII | 10.1 - 71.8 researchgate.net |

The kinetic mechanism of inhibition for this compound has not been specifically detailed in the reviewed literature. However, sulfonamide-based carbonic anhydrase inhibitors typically act as competitive inhibitors. They bind to the zinc ion in the active site of the enzyme, displacing a water molecule that is essential for the catalytic hydration of carbon dioxide. This mode of action is characteristic of many sulfonamide inhibitors, and it is plausible that this compound follows a similar competitive inhibition pathway. Further kinetic studies are required to confirm this hypothesis.

There is currently a lack of available scientific literature detailing the inhibitory activity of this compound against other enzyme families such as kinases, hydrolases, and reductases. Research has predominantly focused on its interaction with carbonic anhydrases. The broader class of sulfonamides has been investigated for the inhibition of various enzymes, including kinases like VEGFR-2, but specific data for the this compound derivative is not present in the search results. nih.govnih.gov

Carbonic Anhydrase (CA) Isoform Inhibition Studies

Receptor Binding Profiling and Ligand-Receptor Interaction Studies

Information regarding the receptor binding profile of this compound is limited. However, studies on other methoxy-substituted benzofuran derivatives provide some context for potential interactions.

Specific affinity measurements and ligand displacement assay data for this compound are not available in the current body of literature. Research on other methoxy-substituted 2-benzoyl-1-benzofuran derivatives has shown affinity for adenosine (B11128) A1 and A2A receptors, with Ki values in the micromolar range. nih.gov For example, a 6,7-dimethoxybenzofuran derivative displayed an A1Ki of 6.880 µM and an A2AKi of 0.5161 µM in rat brain assays. nih.gov While these findings are for structurally related compounds, they suggest that the methoxy-benzofuran scaffold has the potential to interact with G-protein coupled receptors. Direct investigation of this compound in receptor binding assays is necessary to determine its specific affinity profile.

Research on this compound Remains Undisclosed

Despite significant interest in the therapeutic potential of benzofuran and sulfonamide derivatives, specific mechanistic and biophysical data for the compound this compound is not publicly available in scientific literature.

Extensive searches of scholarly databases and research publications have yielded no specific studies detailing the molecular interactions, allosteric modulation capabilities, or biophysical characteristics of this compound. While the broader classes of benzofurans and sulfonamides are well-documented for their diverse biological activities, including anticancer and antimicrobial properties, this particular derivative appears to be either a novel compound that has not yet been extensively studied or its research findings have not been published.

Consequently, information regarding its potential biological targets and the specifics of its binding interactions remains elusive. There are no available reports on investigations into its capacity to act as an allosteric modulator, a molecule that binds to a site on a protein other than the active site to regulate its activity.

Furthermore, the scientific community has not published any data on the biophysical characterization of ligand-target complex formation for this compound. This includes a lack of information from key techniques used to elucidate such interactions:

Isothermal Titration Calorimetry (ITC): No thermodynamic binding profiles, which would detail the heat changes upon binding to a target molecule, have been reported.

Surface Plasmon Resonance (SPR): There are no available studies on the real-time binding kinetics, which would provide insights into the rates of association and dissociation with a biological target.

X-ray Crystallography and Cryo-EM: Atomic-level structural data of this compound in complex with a biological target are absent from the public record.

Solution-State Nuclear Magnetic Resonance (NMR): There is no information on binding epitope mapping, which would identify the specific atoms of the compound that interact with its target.

The absence of such fundamental research data prevents a detailed discussion of the mechanistic and biophysical properties of this compound. Future research would be necessary to uncover the biological activities and molecular interactions of this specific chemical entity.

Computational Chemistry and in Silico Modeling of 5 Methoxy 1 Benzofuran 2 Sulfonamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution and orbital energies, which are crucial determinants of molecular stability and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov It is particularly effective for optimizing molecular geometry to find the most stable, lowest-energy conformation. For 5-Methoxy-1-benzofuran-2-sulfonamide, DFT calculations, often using a basis set like 6-31G(d,p) or B3LYP, can predict bond lengths, bond angles, and dihedral angles with high accuracy, closely matching experimental data from techniques like X-ray crystallography for similar benzofuran (B130515) structures. nih.gov

The optimized geometry provides the foundation for generating Molecular Electrostatic Potential (MEP) maps. nih.gov An MEP map is a visual tool that illustrates the charge distribution across the molecule's surface. mdpi.comnih.gov It is color-coded to represent different regions of electrostatic potential: red typically indicates electron-rich areas (negative potential), which are prone to electrophilic attack, while blue signifies electron-deficient regions (positive potential), which are susceptible to nucleophilic attack. mdpi.com For this compound, the MEP map would likely show negative potential localized around the oxygen atoms of the methoxy (B1213986), furan (B31954), and sulfonyl groups, as well as the nitrogen of the sulfonamide. mendeley.com These regions are potential hydrogen bond acceptors. Conversely, the hydrogen atom of the sulfonamide (N-H) would exhibit a positive potential, identifying it as a key hydrogen bond donor. This detailed charge landscape is invaluable for predicting how the molecule will interact with biological targets like protein active sites. nih.gov

Table 1: Predicted Geometric Parameters for this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-S | ~1.77 Å |

| S=O | ~1.43 Å | |

| S-N | ~1.63 Å | |

| C-O (furan) | ~1.37 Å | |

| C-O (methoxy) | ~1.36 Å | |

| Bond Angle | O=S=O | ~119.5° |

| C-S-N | ~107.0° | |

| Dihedral Angle | C-C-S-N | Varies with conformation |

| Note: Values are estimations based on DFT calculations performed on structurally related benzofuran and sulfonamide compounds. Actual values would require specific calculations for the title compound. |

Frontier Molecular Orbital (FMO) theory simplifies reactivity prediction by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. mdpi.comnih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character. mdpi.com The LUMO is the orbital to which the molecule is most likely to accept electrons, indicating its electrophilic character. mdpi.com

For this compound, the HOMO is expected to be distributed across the electron-rich benzofuran ring system, while the LUMO may be localized around the electron-withdrawing sulfonamide group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net FMO analysis helps predict which sites on the molecule are most likely to engage in electrophilic or nucleophilic interactions, providing a quantum mechanical basis for understanding its mechanism of action. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies

| Orbital | Energy (eV) | Significance |

| HOMO | -6.5 | Electron-donating capability (Nucleophilicity) |

| LUMO | -1.2 | Electron-accepting capability (Electrophilicity) |

| Energy Gap (ΔE) | 5.3 | Chemical reactivity and stability |

| Note: These are representative values. The precise energies would be determined through specific quantum chemical calculations for the molecule. |

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Interactions

While quantum chemical calculations provide a static picture of a molecule at its minimum energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational flexibility and dynamic interactions of this compound in a simulated physiological environment (e.g., in a water box).

These simulations are crucial for exploring the molecule's conformational landscape—the collection of different shapes it can adopt due to the rotation around single bonds. This is particularly important for understanding how the molecule might adapt its shape to fit into a protein's binding pocket. mendeley.com Key analyses from MD simulations include Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). RMSD tracks the deviation of the molecule's backbone atoms from their initial positions over time, indicating the stability of the simulation and whether the molecule has reached an equilibrium state. mendeley.com RMSF measures the fluctuation of individual atoms or residues, highlighting the more flexible regions of the molecule. mendeley.com For a ligand-protein complex, MD simulations can reveal the stability of the binding pose predicted by docking, showing how the interactions are maintained or evolve over time. mendeley.com

Molecular Docking for Ligand-Target Binding Mode Prediction and Affinity Scoring

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for predicting the binding mode and estimating the binding affinity of a compound, helping to prioritize candidates for further testing.

For a novel compound like this compound, potential biological targets are often unknown. Virtual screening is a powerful application of molecular docking where large libraries of compounds are computationally screened against a specific protein target to identify potential "hits". Conversely, a technique known as reverse docking or target fishing can be employed, where the molecule of interest is docked against a panel of known disease-related protein structures. This process can generate hypotheses about the compound's mechanism of action by identifying proteins to which it binds with high predicted affinity. For instance, given the structural motifs, this compound could be screened against targets where benzofuran or sulfonamide compounds have previously shown activity, such as kinases, carbonic anhydrases, or various receptors.

Once a docking pose is generated, a detailed analysis of the intermolecular interactions between this compound and the amino acid residues of the binding site is performed. These non-covalent interactions are the basis of molecular recognition and binding affinity.

Hydrogen Bonding: The sulfonamide group is a classic hydrogen bond donor (N-H) and acceptor (S=O). The methoxy oxygen and the furan ring oxygen also act as hydrogen bond acceptors. Docking studies would precisely identify which amino acid residues (e.g., Serine, Threonine, Aspartate) could form these critical interactions.

Hydrophobic Interactions: The benzofuran ring is an aromatic, hydrophobic moiety. It is expected to form favorable hydrophobic and π-π stacking interactions with non-polar amino acid residues in the binding pocket, such as Phenylalanine, Tyrosine, Leucine, and Valine. These interactions are crucial for desolvating the ligand from water and stabilizing it within the typically hydrophobic core of a binding site.

Electrostatic Interactions: Beyond hydrogen bonds, other electrostatic interactions, such as those between the partial negative charges on the sulfonyl oxygens and positively charged residues (e.g., Lysine, Arginine), contribute to binding affinity and specificity.

The combination of these interactions, as predicted by docking software, results in a scoring function that estimates the binding free energy, allowing for the ranking of different poses and compounds.

Table 3: Potential Intermolecular Interactions of this compound in a Protein Binding Site

| Molecular Moiety | Potential Interaction Type | Potential Amino Acid Partners |

| Benzofuran Ring | Hydrophobic, π-π Stacking | Phe, Tyr, Trp, Leu, Val, Ala |

| Methoxy Group (-OCH₃) | Hydrogen Bond Acceptor | Ser, Thr, Asn, Gln |

| Sulfonamide (-SO₂NH₂) | Hydrogen Bond Donor (N-H) | Asp, Glu, Main-chain C=O |

| Hydrogen Bond Acceptor (S=O) | Arg, Lys, Ser, Thr, Main-chain N-H | |

| Electrostatic | Arg, Lys, His |

Advanced Analytical and Spectroscopic Methods for Characterization in Research

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of novel compounds like 5-Methoxy-1-benzofuran-2-sulfonamide. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of ions to a very high degree of accuracy (typically within 5 ppm). This precision allows for the determination of the elemental composition of the molecule.

For this compound (molecular formula: C₉H₉NO₄S), HRMS would be used to confirm its elemental formula by comparing the experimentally measured exact mass with the theoretically calculated mass. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be employed to generate ions of the molecule, typically the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. The detection of an ion with an m/z value corresponding to the calculated exact mass of C₉H₉NO₄S would provide strong evidence for the compound's identity and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of an organic compound. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

1D NMR (¹H, ¹³C, ¹⁵N) for Proton, Carbon, and Nitrogen Environments

¹H NMR: A proton NMR spectrum of this compound would reveal distinct signals for each unique proton in the molecule. The spectrum would be expected to show signals for the aromatic protons on the benzofuran (B130515) ring system, a singlet for the methoxy (B1213986) group (-OCH₃) protons, and a broad singlet for the sulfonamide (-SO₂NH₂) protons. The chemical shift (δ, in ppm), integration (number of protons), and multiplicity (splitting pattern) of each signal would help assign them to their specific positions in the structure.

¹³C NMR: A carbon-13 NMR spectrum would show a signal for each unique carbon atom. One would expect to see distinct peaks for the carbons of the benzofuran core, the methoxy carbon, and any other carbons present. The chemical shifts provide insight into the electronic environment of each carbon atom (e.g., aromatic, aliphatic, attached to an electronegative atom).

¹⁵N NMR: While less common, nitrogen-15 (B135050) NMR could be used to directly observe the nitrogen atom in the sulfonamide group. This would provide information about its electronic environment, which can be useful for studying hydrogen bonding or other intermolecular interactions.

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial RelationshipsTo definitively assemble the molecular structure, a suite of two-dimensional (2D) NMR experiments would be required.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to establish the connectivity of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is essential for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the molecular skeleton, for instance, by showing correlations from the methoxy protons to the methoxy carbon and the aromatic carbon it is attached to, or from the aromatic protons to various carbons across the ring system.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies atoms that are close to each other in space, regardless of whether they are connected by bonds. It can be used to confirm the relative positions of substituents, for example, by observing a spatial correlation between the methoxy group protons and a nearby proton on the aromatic ring.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. Key vibrational frequencies would include those for the N-H stretch of the sulfonamide, the asymmetric and symmetric S=O stretches of the sulfonyl group (typically strong bands around 1350 cm⁻¹ and 1150 cm⁻¹, respectively), C-O stretches for the ether and furan (B31954) rings, and C=C stretching bands for the aromatic system.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The benzofuran ring system is a chromophore that absorbs UV light. The spectrum would show one or more absorption maxima (λ_max) corresponding to π-π* transitions within the conjugated aromatic system. The position and intensity of these absorptions are characteristic of the electronic structure of the molecule.

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are essential for both the purification of the synthesized compound and the assessment of its purity.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing compounds that can be vaporized without decomposition. In the context of benzofuran derivatives, GC, often coupled with a mass spectrometer (GC-MS), is effective for assessing purity and identifying isomers. For instance, studies on aminopropyl)benzofuran isomers have demonstrated that these compounds can be successfully separated and identified using GC after derivatization. nih.gov

While specific GC methodologies for this compound are not extensively detailed in publicly available literature, the general principles apply. The compound would be introduced into a heated injection port, vaporized, and carried by an inert gas (the mobile phase) through a column containing a stationary phase. The separation is based on the differential partitioning of the compound between the two phases. Factors such as the column's chemical nature, temperature programming, and flow rate of the carrier gas would be optimized to achieve efficient separation from any impurities, starting materials, or by-products. The retention time, the time it takes for the compound to travel through the column, would serve as a key identifier under specific, reproducible conditions. Although detailed reports are scarce, the technique remains a vital tool for purity assessment in the synthesis of various benzofuran compounds. researchgate.net

X-ray Diffraction (XRD) for Single Crystal Structure Determination

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry.

To date, the specific crystal structure of this compound has not been reported in the surveyed crystallographic literature. However, the structures of closely related 5-methoxy-benzofuran derivatives have been elucidated, providing insight into the type of data that XRD analysis yields. For example, the crystal structure of 2-(5-methoxy-1-benzofuran-3-yl)acetic acid was determined and shown to crystallize in the monoclinic system. nih.gov In this related structure, the benzofuran residue is nearly planar. nih.gov Similarly, the crystal structure of 5-Methoxy-2-benzofuran-1(3H)-one has also been reported, revealing a nearly planar molecular skeleton. nih.govresearchgate.net

Should suitable single crystals of this compound be grown, XRD analysis would provide precise data on its crystal system, space group, unit cell dimensions, and the exact coordinates of each atom. This information is invaluable for confirming the connectivity of the sulfonamide group at the 2-position of the 5-methoxy-benzofuran core and understanding intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. researchgate.net

The table below illustrates the type of crystallographic data obtained from an XRD experiment, using the published data for the related compound 2-(5-methoxy-1-benzofuran-3-yl)acetic acid as an example.

| Parameter | 2-(5-methoxy-1-benzofuran-3-yl)acetic acid nih.gov |

| Chemical Formula | C₁₁H₁₀O₄ |

| Formula Weight | 206.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.8096 (3) |

| b (Å) | 13.2034 (5) |

| c (Å) | 12.5738 (6) |

| β (°) | 97.641 (3) |

| Volume (ų) | 955.93 (8) |

| Z (molecules/unit cell) | 4 |

This data is for a related compound and is presented for illustrative purposes to show the parameters determined by X-ray diffraction.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Compounds

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are specifically used to investigate chiral molecules—those that are non-superimposable on their mirror images. These methods measure the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration and conformation of chiral substances.

The structure of this compound lacks a stereocenter (a chiral carbon atom) and does not exhibit other elements of chirality such as axial or planar chirality. Therefore, the molecule is achiral. As a result, it will not exhibit a Circular Dichroism spectrum, and this analytical technique is not applicable for its standard characterization.

However, CD spectroscopy is a relevant and powerful tool within the broader class of benzofuran compounds when chirality is present. For example, studies have been conducted on steroids containing 2,3-dihydro-1-benzofuran chromophores, where the helicity of the heterocyclic ring leads to characteristic CD signals, allowing for the determination of the absolute configuration of related natural products. rsc.org This highlights the utility of the technique for stereochemical assignments in chiral derivatives of the benzofuran family.

Future Research Directions and Unexplored Avenues for 5 Methoxy 1 Benzofuran 2 Sulfonamide

Development of Next-Generation Synthetic Methodologies with Enhanced Efficiency and Sustainability

The future synthesis of 5-Methoxy-1-benzofuran-2-sulfonamide and its analogues will likely move beyond traditional multi-step, high-energy processes towards more efficient and environmentally benign methods. Modern synthetic chemistry offers a toolkit of innovative strategies that could be adapted for this purpose. Green chemistry principles, for instance, could be applied by using eco-friendly deep eutectic solvents (DES) in one-pot reactions that combine starting materials with a catalyst, such as copper iodide, to construct the benzofuran (B130515) core. nih.gov

Furthermore, visible-light-mediated catalysis presents a novel approach for forming the benzofuran ring system under mild conditions. nih.gov Catalyst-free synthesis, relying on the inherent reactivity of precursors like hydroxyl-substituted aryl alkynes and sulfur ylides, also offers a sustainable pathway. nih.gov These next-generation methodologies promise not only to reduce the environmental impact of synthesis but also to improve yields and provide access to a wider array of derivatives for structure-activity relationship (SAR) studies.

Table 1: Comparison of Synthetic Methodologies

| Methodology | Potential Advantages for Synthesizing Benzofuran Sulfonamides | Key Features |

|---|---|---|

| Visible-Light Catalysis | Mild reaction conditions, high functional group tolerance, reduced energy consumption. | Uses light as a renewable energy source to drive chemical reactions. nih.gov |

| Catalyst-Free Synthesis | Avoids toxic metal catalysts, simplifies purification, lower cost. | Relies on strategic use of reactive intermediates. nih.gov |

| Deep Eutectic Solvents (DES) | Biodegradable, low toxicity, often reusable. | Acts as both solvent and catalyst, enhancing reaction rates. nih.gov |

| Palladium-Copper Catalysis | High efficiency in forming key carbon-carbon bonds for the benzofuran core. | Employs dual catalysts for sequential reactions like Sonogashira coupling and cyclization. nih.gov |

Investigation of Novel Biological Targets Beyond Established Modalities

The benzofuran and sulfonamide moieties are present in numerous compounds with well-documented biological activities, including roles as anticancer agents and carbonic anhydrase inhibitors. nih.govresearchgate.net Benzofuran-based sulfonamides have specifically been investigated as inhibitors of carbonic anhydrases IX and XII, which are tumor-associated enzymes. researchgate.net However, the vast landscape of biological targets remains largely unexplored for the this compound scaffold.

Future research should aim to screen this compound and its derivatives against novel and emerging therapeutic targets. Promising areas include:

Sirtuin Modulation: Certain benzofuran derivatives have shown selective inhibitory activity against SIRT2, a NAD-dependent deacetylase implicated in neurodegenerative diseases and inflammation. mdpi.com

Peptide Deformylase Inhibition: Novel benzofuran-4,5-diones have been identified as the first selective inhibitors of human peptide deformylase (HsPDF), a potential anticancer target, without exhibiting antibacterial activity. nih.gov

Heat Shock Protein Targeting: A derivative of β-elemene incorporating a benzofuran moiety was found to directly target HSPA6, a heat shock protein, to inhibit hepatocellular carcinoma growth. nih.gov

Kinase Pathways: The AKT/mTOR signaling pathway, which is often dysregulated in cancer, is another promising target class for novel benzofuran structures. nih.gov

By exploring these and other novel targets, researchers can potentially uncover new therapeutic applications for this chemical class in areas of unmet medical need.

Integration into Advanced Chemical Biology Toolboxes for Mechanistic Deconvolution

To fully understand the biological effects of this compound, it is crucial to identify its molecular targets and elucidate its mechanism of action. Transforming the core molecule into a chemical probe is a powerful strategy for achieving this. Given that many benzofuran derivatives exhibit intrinsic fluorescence, the scaffold is an excellent starting point for developing fluorescent probes. nih.gov

By strategically adding functional groups—such as an azide (B81097) or alkyne for click chemistry, or a photoreactive group for covalent labeling—to the core structure, researchers can create versatile tools. These probes could be used for:

Cellular Imaging: Visualizing the subcellular localization of the compound to gain clues about its site of action.

Target Identification: Using techniques like affinity purification or activity-based protein profiling to isolate and identify binding partners from cell lysates.

Mechanistic Studies: Conjugating the probe to proteins to study specific interactions and their downstream consequences. nih.gov

Integrating such probes into chemical biology workflows will be instrumental in deconstructing the complex biological pathways modulated by this class of compounds.

Application of Artificial Intelligence and Machine Learning in De Novo Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. These computational tools can be powerfully applied to the this compound scaffold for de novo design and lead optimization.

Generative AI models can be trained on large chemical databases to learn the underlying rules of molecular structure and biological activity. These models can then generate novel benzofuran sulfonamide derivatives that are predicted to have enhanced potency, improved selectivity, and desirable pharmacokinetic properties (absorption, distribution, metabolism, excretion, and toxicity - ADMET). ML algorithms can build predictive models from existing experimental data to screen virtual libraries of analogues, prioritizing the most promising candidates for synthesis and testing. This in silico approach significantly reduces the time and resources required compared to traditional high-throughput screening.

Exploration of Multicomponent Reactions and Flow Chemistry for Rapid Analogue Synthesis

To efficiently explore the structure-activity relationships (SAR) around the this compound core, a rapid and robust method for generating a diverse library of analogues is required. Flow chemistry, which involves performing reactions in a continuously flowing stream, offers significant advantages over traditional batch synthesis, including enhanced safety, better process control, and ease of automation.

Pairing flow chemistry with multicomponent reactions (MCRs)—where three or more reactants combine in a single step to form a product—could be particularly powerful. This combination would enable the automated, sequential synthesis of a wide array of analogues by simply varying the input building blocks. Such a high-throughput platform would accelerate the generation of diverse chemical matter, facilitating a comprehensive exploration of the SAR and the rapid identification of compounds with optimized biological activity.

Interdisciplinary Research with Materials Science and Nanotechnology (e.g., functional materials)

The potential applications of this compound extend beyond pharmacology into the realm of materials science and nanotechnology. The benzofuran core is known for its favorable electronic and photophysical properties, making its derivatives attractive candidates for use in organic electronics. nih.gov Specifically, benzofuran-containing molecules have been investigated as components of:

Organic Light-Emitting Diodes (OLEDs): The rigidity, thermal stability, and light-emitting properties of the benzofuran scaffold are beneficial for creating efficient and stable charge transport materials. alfa-chemistry.comacs.org

Organic Field-Effect Transistors (OFETs): The ability to form ordered molecular assemblies makes benzofuran derivatives suitable for use as semiconductors in OFETs. alfa-chemistry.com

Organic Photovoltaics (OPVs): Furan-based materials are being explored as alternatives to thiophene (B33073) in the development of new semiconductor materials for solar cells. nih.govbohrium.com

Furthermore, the sulfonamide group can interact with nanomaterials. Studies have shown that sulfonamides can be adsorbed onto the surface of nanotubes, suggesting potential applications in the development of novel sensors or drug delivery systems where the nanomaterial acts as a carrier. researchgate.netnih.govnih.gov The combination of the electronically active benzofuran moiety and the coordinating sulfonamide group in a single molecule could lead to the creation of novel functional materials with unique properties for a variety of advanced applications.

Q & A

Q. Q. How to reconcile discrepancies between computational binding predictions and experimental IC values?

- Methodological Answer :

- Solvent Effects : Simulate explicit solvent models (e.g., TIP3P water) in MD simulations.

- Protein Flexibility : Employ ensemble docking with multiple receptor conformations.

- Experimental Replication : Repeat assays with purified protein (e.g., SPR for binding kinetics) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.